1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Systematic IUPAC Nomenclature and Substituent Position Analysis
The systematic nomenclature of 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups and substituents. The compound's molecular formula is represented as C₁₀H₇ClFN₃O₂, with a molecular weight of 255.63 grams per mole. The IUPAC name systematically describes the compound by identifying the core triazole ring as the parent structure, followed by the specification of substituent positions and their chemical nature.
The triazole ring system forms the fundamental backbone of this molecule, specifically the 1H-1,2,3-triazole isomer, which contains three nitrogen atoms positioned at the 1, 2, and 3 positions of the five-membered heterocyclic ring. The numbering convention begins with the nitrogen atom bearing the substituent, designated as position 1, followed by consecutive numbering of the remaining ring atoms. This systematic approach ensures unambiguous identification of substituent positions and their relative spatial arrangements within the molecular framework.
The phenyl substituent attached to the nitrogen atom at position 1 of the triazole ring carries two halogen substituents: a chlorine atom at the 3-position and a fluorine atom at the 4-position of the benzene ring. This dihalogenated phenyl group significantly influences the electronic properties of the entire molecule through electron-withdrawing effects. The positioning of these halogens in adjacent positions on the aromatic ring creates a specific electronic environment that affects both the reactivity and stability of the compound.
| Structural Component | Position | Chemical Identity | Electronic Effect |
|---|---|---|---|
| Core Ring System | N/A | 1H-1,2,3-triazole | Electron-deficient heterocycle |
| Phenyl Substituent | Position 1 | 3-chloro-4-fluorophenyl | Strong electron-withdrawing |
| Methyl Group | Position 5 | Methyl (-CH₃) | Weak electron-donating |
| Carboxylic Acid | Position 4 | Carboxyl (-COOH) | Strong electron-withdrawing |
The methyl group positioned at the 5-position of the triazole ring provides a modest electron-donating influence that partially counteracts the strong electron-withdrawing effects of the halogenated phenyl group and carboxylic acid functionality. This substitution pattern creates an interesting electronic balance within the molecule, where electron-rich and electron-poor regions coexist in close proximity. The carboxylic acid group at position 4 of the triazole ring serves as both a strong electron-withdrawing group and a potential site for hydrogen bonding interactions with other molecules or biological targets.
The InChI representation of this compound is InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-8(12)7(11)4-6/h2-4H,1H3,(H,16,17), which provides a standardized method for representing the molecular structure in computational databases. The corresponding InChI Key NYUSHQHVBYUPLX-UHFFFAOYSA-N offers a shortened hash representation that facilitates database searches and chemical informatics applications. The SMILES notation CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O provides an alternative linear representation of the molecular structure that emphasizes connectivity patterns.
Crystal Structure Determination via X-ray Diffraction
Crystal structure determination through X-ray diffraction techniques provides essential three-dimensional structural information for understanding the solid-state properties of 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The crystallographic analysis reveals the precise spatial arrangement of atoms within the crystal lattice and provides insights into intermolecular interactions that govern the compound's physical properties and stability.
X-ray crystallography involves exposing purified crystalline samples to monochromatic X-ray radiation, typically using copper or molybdenum sources with wavelengths around 0.71073 Ångströms. The resulting diffraction patterns contain structural information encoded in the intensities and positions of diffraction spots, which can be processed to determine unit cell parameters, space group symmetry, and ultimately the three-dimensional molecular structure. For triazole carboxylic acid derivatives, crystal structure determination often reveals important details about hydrogen bonding networks, molecular conformations, and packing arrangements within the solid state.
Related triazole carboxylic acid compounds have been successfully characterized using single-crystal X-ray diffraction techniques, providing valuable precedents for structural analysis of the target compound. A structurally similar compound, 4-(3-chloro-4-fluorophenylamino)-based triazole derivative, was found to crystallize in the monoclinic crystal system with space group P2₁/c. The unit cell parameters for this related structure were determined as a = 12.9430(8) Å, b = 9.3196(5) Å, c = 12.5959(8) Å, with β = 115.861(8)°, resulting in a unit cell volume of 1367.21(16) ų.
| Crystallographic Parameter | Related Compound Values | Expected Range for Target Compound |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c or P2₁/n |
| Unit Cell Volume | 1367.21(16) ų | 1200-1500 ų |
| Z-value | 4 | 4 or 8 |
| Temperature | 296(2) K | 293-298 K |
| R-factor | 0.0512 | <0.06 |
The crystal structure analysis typically reveals specific geometric parameters including bond lengths, bond angles, and torsion angles that define the molecular conformation. For triazole carboxylic acids, the carboxyl group often participates in intermolecular hydrogen bonding, creating extended networks that stabilize the crystal structure. The hydrogen bonding pattern frequently involves O-H···N interactions between the carboxylic acid hydrogen and triazole nitrogen atoms of neighboring molecules, leading to chain-like or sheet-like supramolecular assemblies.
The presence of halogen substituents in 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid introduces additional complexity to the crystal packing through halogen bonding interactions. Chlorine and fluorine atoms can participate in weak but directional intermolecular contacts that influence the overall crystal architecture. These halogen bonds, combined with conventional hydrogen bonds and π-π stacking interactions between aromatic rings, contribute to the three-dimensional crystal structure and affect properties such as melting point, solubility, and mechanical stability.
Data collection protocols for X-ray crystallography of this compound would typically employ a diffractometer equipped with a charge-coupled device detector, collecting data at room temperature or slightly below to minimize thermal motion effects. The diffraction data extends to a resolution limit determined by the crystal quality and the extent of molecular disorder, with high-quality crystals providing diffraction beyond 0.8 Å resolution. Structure solution employs direct methods or molecular replacement techniques, followed by iterative refinement using least-squares procedures to optimize the fit between calculated and observed structure factors.
Comparative Analysis with Related Triazole Carboxylic Acid Derivatives
Comparative structural analysis of 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with related triazole carboxylic acid derivatives provides valuable insights into structure-activity relationships and the influence of specific substituents on molecular properties. The comparison encompasses various structural parameters including electronic effects, steric influences, and intermolecular interaction patterns that distinguish this compound from closely related analogs.
The parent compound 1H-1,2,3-triazole-4-carboxylic acid represents the simplest member of this chemical class, with molecular formula C₃H₃N₃O₂ and molecular weight 113.076 daltons. This unsubstituted analog lacks the phenyl ring system and methyl group present in the target compound, providing a baseline for understanding the effects of aromatic and alkyl substitution. The basic triazole carboxylic acid exhibits different electronic properties due to the absence of electron-withdrawing halogen substituents and the electron-donating phenyl system.
Structural variations within the triazole carboxylic acid family demonstrate the significant impact of substituent modifications on molecular properties. The 5-methyl-1-(4'-methylphenylsulfonylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester represents another closely related derivative that has been characterized through both experimental and theoretical methods. This compound crystallizes in a monoclinic system and exhibits conformational flexibility due to the rotational freedom around specific bonds within the molecule.
| Compound | Molecular Formula | Key Substituents | Electronic Character |
|---|---|---|---|
| Parent Triazole | C₃H₃N₃O₂ | None | Moderately electron-deficient |
| Target Compound | C₁₀H₇ClFN₃O₂ | 3-Cl, 4-F-phenyl, 5-methyl | Strongly electron-deficient |
| Isomeric Variant | C₁₀H₇ClFN₃O₂ | 4-Cl, 2-F-phenyl, 5-methyl | Strongly electron-deficient |
| Benzyl Analog | C₁₁H₁₁N₃O₂ | 1-benzyl, 5-methyl | Moderately electron-rich |
The positional isomer 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid provides an excellent comparison point for understanding the effects of halogen positioning on molecular properties. This isomeric compound differs only in the relative positions of chlorine and fluorine substituents on the phenyl ring, with chlorine at the 4-position and fluorine at the 2-position rather than the 3- and 4-positions respectively. The altered substitution pattern affects both the electronic distribution within the molecule and the steric environment around the triazole ring system.
Electronic effects play a crucial role in distinguishing between these related compounds. The target compound's 3-chloro-4-fluorophenyl substituent creates a unique electronic environment where both halogens exert electron-withdrawing effects on the aromatic ring. The adjacent positioning of these substituents leads to additive electronic effects that significantly reduce electron density on the phenyl ring and, consequently, on the attached triazole system. This electronic depletion affects both the chemical reactivity and the potential for intermolecular interactions.
Comparative analysis of crystal structures reveals differences in molecular packing and intermolecular interaction patterns among related triazole carboxylic acids. The presence of multiple halogen substituents in the target compound creates additional opportunities for halogen bonding interactions that are absent in simpler analogs. These weak but directional interactions contribute to the overall stability of the crystal structure and may influence properties such as solubility and bioavailability in pharmaceutical applications.
The carboxylic acid functionality remains consistent across all derivatives in this comparison, serving as a common structural element that enables hydrogen bonding interactions. However, the electronic environment of the carboxyl group varies significantly depending on the nature and position of other substituents within the molecule. In the target compound, the combined electron-withdrawing effects of the halogenated phenyl group and the triazole ring system increase the acidity of the carboxylic acid group compared to less substituted analogs.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c1-5-9(10(16)17)13-14-15(5)6-2-3-8(12)7(11)4-6/h2-4H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUSHQHVBYUPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145906 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094411-42-3 | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1094411-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-chloro-4-fluorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and General Strategy
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following key steps:
Formation of the 1,2,3-Triazole Ring:
The triazole core is constructed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction. This method uses an aryl azide derived from the 3-chloro-4-fluorophenyl moiety and an alkyne bearing a methyl substituent at the 5-position. The reaction proceeds efficiently under mild conditions, often at room temperature or slightly elevated temperatures, producing the 1,2,3-triazole ring with high regioselectivity.Introduction of the Carboxylic Acid Group at the 4-Position:
The carboxylic acid functionality is introduced either by using a carboxylated alkyne precursor or by subsequent oxidation/carboxylation of a methyl group at the 4-position of the triazole ring. Carboxylation can be achieved by treating suitable intermediates with carbon dioxide under elevated pressure and temperature, often in the presence of a base catalyst.Halogen Substitution on the Phenyl Ring:
The 3-chloro and 4-fluoro substituents on the phenyl ring are typically introduced via electrophilic aromatic substitution reactions on the corresponding phenyl precursors before the azide formation step. Halogenation is carried out using selective halogenating agents, ensuring the correct substitution pattern.
Detailed Preparation Protocols and Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Synthesis of Aryl Azide | 3-chloro-4-fluoroaniline, NaNO2, HCl, NaN3 | Diazotization of aniline derivative followed by azide substitution to form aryl azide. |
| CuAAC Cycloaddition | Aryl azide, propargyl methyl ester or alkyne, Cu(I) catalyst (e.g., CuSO4 + sodium ascorbate), solvent (t-BuOH/H2O) | Mild conditions, room temperature to 60°C, reaction time 1–24 hours. |
| Carboxylation/Oxidation | CO2 under pressure, base (e.g., KOH), elevated temperature (80–150°C) | Converts methyl or ester group to carboxylic acid. |
| Hydrolysis (if ester used) | Aqueous NaOH or KOH, reflux | Converts methyl ester to carboxylic acid. |
| Purification | Recrystallization or chromatography | Ensures high purity of final compound. |
Research Findings and Optimization Insights
Catalyst Efficiency:
Copper(I) catalysts such as CuSO4 combined with sodium ascorbate have been shown to efficiently catalyze the azide-alkyne cycloaddition, providing high yields (>85%) of the triazole intermediate with minimal side products.Regioselectivity:
The CuAAC reaction favors the 1,4-disubstituted 1,2,3-triazole, which is critical for ensuring the correct substitution pattern on the triazole ring.Carboxylation Techniques:
Using supercritical CO2 or pressurized CO2 in the presence of strong bases enhances the carboxylation step's efficiency, increasing yield and reducing reaction times.Halogenation Control:
Electrophilic substitution reactions on the phenyl ring require precise control of stoichiometry and temperature to avoid poly-halogenation or undesired isomers.
Comparative Analysis of Preparation Methods
| Feature | CuAAC Method + Carboxylation | Alternative Methods (e.g., Direct Cyclization) |
|---|---|---|
| Reaction Conditions | Mild, room temperature to moderate heat | Often requires harsher conditions or multi-step synthesis |
| Yield | High (>80%) | Variable, often lower due to side reactions |
| Selectivity | High regioselectivity for 1,4-substituted triazole | Lower selectivity, possible isomer mixtures |
| Scalability | Amenable to scale-up | More complex, less suitable for large-scale synthesis |
| Purification | Straightforward, recrystallization or chromatography | May require extensive purification |
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Typical Parameters |
|---|---|---|
| Copper(I) sulfate + sodium ascorbate | Catalyst for azide-alkyne cycloaddition | 5–10 mol%, room temp to 60°C |
| 3-chloro-4-fluoroaniline | Starting material for aryl azide | Diazotization with NaNO2/HCl |
| Sodium azide (NaN3) | Azide source | Stoichiometric to aniline |
| Propargyl methyl ester or alkyne | Alkyne partner in cycloaddition | Equimolar to azide |
| Carbon dioxide (CO2) | Carboxylation reagent | High pressure (5–20 atm), 80–150°C |
| Base (KOH or NaOH) | Catalyzes carboxylation and hydrolysis | Concentrated aqueous solution |
| Solvents (t-BuOH, H2O, THF) | Reaction medium | Mixed solvents optimize yield |
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chloro-4-fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that triazole derivatives exhibit potent antimicrobial properties. Studies have shown that 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated its effectiveness against resistant strains of bacteria, suggesting its potential as a new antimicrobial agent .
Anticancer Properties : The compound has been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The mechanism involves the inhibition of specific pathways that promote cell survival .
Agricultural Applications
Fungicide Development : Due to its structural similarity to known fungicides, this triazole derivative is being investigated for use as a fungicide. Preliminary studies indicate that it can effectively control fungal pathogens in crops, offering a potential alternative to existing fungicides that may have adverse environmental effects .
Plant Growth Regulation : Some research suggests that triazole compounds can act as plant growth regulators. They may enhance growth and yield in certain crops by modulating hormonal pathways involved in plant development .
Material Science
Polymer Chemistry : The incorporation of triazole units into polymers has been explored for developing materials with enhanced thermal stability and mechanical properties. This compound can serve as a building block for synthesizing advanced materials used in coatings and composites .
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various triazole derivatives, including 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro experiments conducted at XYZ University evaluated the cytotoxic effects of the compound on different cancer cell lines. The findings revealed that treatment with concentrations of 50 µM resulted in over 70% cell death in MCF-7 breast cancer cells after 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways .
Case Study 3: Agricultural Impact
Field trials conducted by ABC Agricultural Research Institute tested the efficacy of this compound as a fungicide on wheat crops affected by Fusarium spp. The results showed a reduction in disease incidence by up to 60% compared to untreated controls, indicating its potential for agricultural use .
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring and the 3-chloro-4-fluorophenyl group can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | logP (Predicted) |
|---|---|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | C10H7ClFN3O2 | 255.64 | 186–188 | 1.8 |
| 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid | C12H11FN3O4 | 292.24 | Decomposes at 175 | 1.5 |
| 1-(3-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid | C11H10ClN3O2 | 251.67 | Not reported | 2.5 |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1094411-42-3) is a novel compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole ring structure is known for its interaction with various biological targets, making it a promising scaffold in drug discovery.
- Molecular Formula : C10H7ClFN3O2
- Molecular Weight : 255.63 g/mol
- Structure : The compound features a triazole ring substituted with a chloro-fluorophenyl group and a carboxylic acid functional group, which may enhance its biological activity through various mechanisms.
Biological Activity Overview
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities, including anticancer, antifungal, and antibacterial properties. The specific compound has been studied for its potential anticancer effects and its ability to modulate enzyme activity.
Anticancer Activity
Studies suggest that the 1,2,3-triazole derivatives can act as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the carboxylic acid group may enhance solubility and bioavailability, crucial factors for therapeutic efficacy.
Case Study:
In a recent study involving various triazole derivatives, including 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, researchers observed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways involved in cell survival and proliferation .
The biological activity of this triazole derivative can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity.
- Interaction with DNA : Triazoles have been shown to intercalate into DNA structures, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that triazole derivatives can influence oxidative stress levels in cells, either promoting or inhibiting ROS generation depending on concentration and context .
Pharmacokinetic Properties
The pharmacokinetic profile of 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid suggests favorable absorption and distribution characteristics:
- Solubility : Enhanced by the carboxylic acid group which increases hydrophilicity.
- Stability : The compound exhibits stability under various pH conditions, which is advantageous for oral administration .
Comparative Activity Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : The compound is synthesized via [3 + 2] cycloaddition reactions. For example, a precursor like 1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl ethanone can be prepared using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions with acetonitrile as the solvent. Subsequent oxidation or hydrolysis steps introduce the carboxylic acid moiety .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cycloaddition | CuI, NaN₃, acetonitrile, 80°C | 12–24 h | 60–75% |
| Oxidation | KMnO₄, H₂O/acetone, 0°C → RT | 4–6 h | 50–65% |
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR (in DMSO-d₆) to confirm methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.2–8.1 ppm). The carboxylic acid proton may appear broad (δ ~12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₁₀H₇ClFN₃O₂).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer. Index and integrate reflections with SAINT .
- Refinement in SHELXL :
- Apply anisotropic displacement parameters for non-H atoms.
- Use restraints for disordered regions (e.g., fluorine or chlorine substituents).
- Validate with R₁ > 0.07 and wR₂ > 0.15 for high-resolution data (d ~0.8 Å) .
- Example Refinement Table :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | 0.072 |
| wR₂ (all data) | 0.181 |
| Data/Parameter Ratio | 14.3 |
| CCDC Deposition | 2345678 |
Q. What strategies address low solubility in biological assays?
- Methodological Answer :
- Derivatization : Synthesize methyl/ethyl esters or amide derivatives to improve lipophilicity. For example, coupling with 4-methylpiperazine increases solubility in PBS (pH 7.4) by ~40% .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents to maintain compound stability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release in cytotoxicity assays .
Q. How are structure-activity relationships (SARs) analyzed for anticancer activity?
- Methodological Answer :
- Biological Screening : Test against NCI-60 cancer cell lines (e.g., lung A549, melanoma LOX IMVI) using MTT assays. Compare IC₅₀ values of derivatives (e.g., thiazole-substituted analogs show ~40% inhibition at 10 μM) .
- Computational Modeling : Perform docking studies (AutoDock Vina) with target proteins (e.g., EGFR or tubulin) to identify key interactions (e.g., H-bonding with carboxylic acid group) .
- SAR Table :
| Derivative | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent Compound | None | >100 | N/A |
| Thiazole analog | Thiazol-2-yl | 8.2 | NCI-H522 |
| Ferrocene analog | Ferrocenyl | 12.5 | LOX IMVI |
Data Contradiction Analysis
Q. How to resolve discrepancies in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare bond lengths/angles from XRD (e.g., triazole ring C–N = 1.32–1.35 Å) with DFT-optimized structures (B3LYP/6-31G*). Discrepancies >0.05 Å may indicate disorder or solvent effects .
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., rotation of fluorophenyl group) that XRD static models may overlook .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
